![molecular formula C22H34O3 B3026262 3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid CAS No. 1616607-36-3](/img/structure/B3026262.png)
3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid
Overview
Description
This compound is also known as Methyl 4-{3-[(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl]-2-oxiranyl}butanoate . It has a molecular formula of C21H32O3, an average mass of 332.477 Da, and a monoisotopic mass of 332.235138 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, boiling point of 421.6±40.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.6±3.0 kJ/mol, flash point of 160.8±12.2 °C, index of refraction of 1.497, molar refractivity of 101.0±0.3 cm3, and molar volume of 345.0±3.0 cm3 .Scientific Research Applications
Exciplex and Electroplex Emissions
Compounds similar to the one mentioned have been investigated for their luminescent properties, particularly in the context of excited state luminescence. For example, multi-phenyl oxadiazole benzenes, which share some structural features with the compound , show emission from ultraviolet to blue in organic solvents. These emissions are crucial for understanding the electronic properties of materials and have applications in organic light-emitting devices (OLEDs) and other electroluminescent applications (Yang et al., 2010).
Molecular Wires and Optoelectronic Properties
The synthesis and study of molecular wires comprising pi-extended ethynyl- and butadiynyl-oxadiazole derivatives reveal insights into the redox, structural, and optoelectronic properties of these compounds. Such studies are foundational for developing advanced materials for electronics and photonics (Wang et al., 2006).
Pheromone Synthesis and Biological Studies
Research into the sex pheromones of certain pests, like Scrobipalpuloides absoluta, involves synthesizing and studying compounds with tetradecatrienyl and tetradecadienyl structures, which are related to the compound . Understanding these pheromones can aid in pest control strategies, contributing to agricultural science (Svatoš et al., 1996).
Advanced Synthesis Techniques
Research on efficient synthesis techniques, such as those for bis-tetraazacyclodecane JM3100 under phase transfer catalysis conditions, provides valuable methodologies that can be applied to the synthesis of complex compounds like "3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoic acid" (Narayana et al., 2018).
Medicinal Chemistry and Drug Development
The synthesis and evaluation of compounds for their anticancer properties, as seen in the research on naphthalenyl oxirane derivatives, underscore the relevance of complex organic compounds in medicinal chemistry. Such studies contribute to the development of new therapeutic agents (Gouhar & Raafat, 2015).
properties
IUPAC Name |
6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12,14,20-21H,2,5,8,11,13,15-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-/t20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHODHHIOZSFCBJ-OWLXCJBYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC1C(O1)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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